Metoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Metoquinone, also known as mitoquinone mesylate, is a synthetic analogue of coenzyme Q10. It was first developed in New Zealand in the late 1990s. This compound is known for its antioxidant properties and has significantly improved bioavailability and mitochondrial penetration compared to coenzyme Q10 . This compound is widely sold as a dietary supplement and has shown potential in various medical applications .

Preparation Methods

Metoquinone is synthesized by covalently attaching a ubiquinone derivative to a lipophilic triphenylphosphonium cation. This specific targeting to mitochondria is achieved through the lipophilic nature of the triphenylphosphonium cation . The synthetic route involves treating cells with this compound for 16 hours, followed by incubation with specific reagents to determine the effects on oxidative stress . Industrial production methods involve similar synthetic routes but on a larger scale to ensure high purity and yield.

Chemical Reactions Analysis

Metoquinone undergoes various chemical reactions, including oxidation and reduction. It is known for its ability to undergo reversible oxido-reduction reactions, which are essential for its biological effects . Common reagents used in these reactions include superoxide anion and antimycin A . The major products formed from these reactions are reduced forms of this compound, which help in scavenging reactive oxygen species and protecting cells from oxidative damage .

Scientific Research Applications

Metoquinone has a wide range of scientific research applications. In chemistry, it is used as a mitochondria-targeted antioxidant to study oxidative stress and mitochondrial dysfunction . In biology and medicine, it has shown potential in treating conditions such as Parkinson’s disease, cardiovascular diseases, and liver inflammation . Recent studies have also demonstrated its antiviral activity against SARS-CoV-2 and its variants, making it a promising candidate for COVID-19 treatment . In the industry, this compound is used in dietary supplements to improve mitochondrial function and overall health .

Mechanism of Action

Metoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation . This targeting component directs the compound to the mitochondria, where it accumulates and exerts its antioxidant effects. The antioxidant component helps to prevent cell damage by scavenging reactive oxygen species and reducing oxidative stress . This compound also activates the Nrf2 pathway, increasing the expression of host defense proteins and enhancing cellular protection .

Comparison with Similar Compounds

Metoquinone is unique due to its improved bioavailability and mitochondrial penetration compared to other antioxidants like coenzyme Q10 . Similar compounds include idebenone, nicotinamide mononucleotide, and pyrroloquinoline quinone . Another closely related compound is SKQ1, which also targets mitochondria and has similar antioxidant properties . this compound’s specific targeting to mitochondria and its ability to reduce oxidative stress more effectively make it a superior choice for various medical applications .

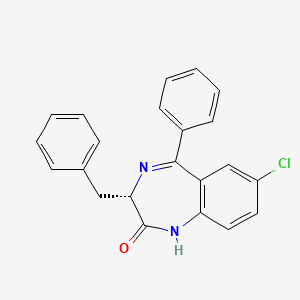

Properties

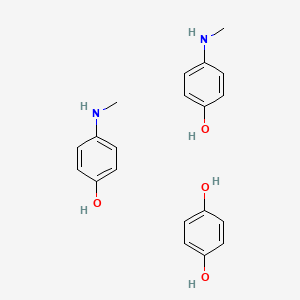

CAS No. |

622-91-3 |

|---|---|

Molecular Formula |

C20H24N2O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

benzene-1,4-diol;4-(methylamino)phenol |

InChI |

InChI=1S/2C7H9NO.C6H6O2/c2*1-8-6-2-4-7(9)5-3-6;7-5-1-2-6(8)4-3-5/h2*2-5,8-9H,1H3;1-4,7-8H |

InChI Key |

ICQFAQGXJAVDED-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.C1=CC(=CC=C1O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)

![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)